molecular formula C29H17Br B12301446 5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]

5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]

Cat. No.: B12301446
M. Wt: 445.3 g/mol
InChI Key: SLWHXBBDAFDIOI-UHFFFAOYSA-N
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Description

5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] is a complex organic compound with the chemical formula C29H17Br It is known for its unique spiro structure, which involves a bromine atom attached to a spiro carbon that connects two fluorene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the bromination of a precursor fluorene compound, followed by a spirocyclization reaction to form the spiro linkage. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] involves its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, which can influence its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromospiro[benzo[c]fluorene-7,9’-xanthene]
  • 5-Bromospiro[benzo[c]fluorene-7,9’-carbazole]
  • 5-Bromospiro[benzo[c]fluorene-7,9’-dibenzofuran]

Uniqueness

5-Bromospiro[benzo[c]fluorene-7,9’-fluorene] is unique due to its specific spiro linkage and the presence of a bromine atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.

Properties

Molecular Formula

C29H17Br

Molecular Weight

445.3 g/mol

IUPAC Name

5-bromospiro[benzo[c]fluorene-7,9'-fluorene]

InChI

InChI=1S/C29H17Br/c30-27-17-26-28(21-12-2-1-11-20(21)27)22-13-5-8-16-25(22)29(26)23-14-6-3-9-18(23)19-10-4-7-15-24(19)29/h1-17H

InChI Key

SLWHXBBDAFDIOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)Br

Origin of Product

United States

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